molecular formula C7H13NO B3051819 4-Methylcaprolactam CAS No. 3623-05-0

4-Methylcaprolactam

Cat. No.: B3051819
CAS No.: 3623-05-0
M. Wt: 127.18 g/mol
InChI Key: SUXWXEJDQZBDNL-UHFFFAOYSA-N
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Description

4-Methylcaprolactam is an organic compound with the molecular formula C7H13NO. It is a derivative of caprolactam, which is a lactam (a cyclic amide) of caproic acid. This compound is characterized by the presence of a methyl group attached to the fourth carbon of the caprolactam ring. It is a colorless solid that is used in various industrial applications, particularly in the production of polymers and resins .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylcaprolactam can be synthesized through several methods. One common approach involves the cyclization of 4-methylaminocaproic acid. This reaction typically requires the presence of a dehydrating agent and is conducted under controlled temperature conditions to ensure the formation of the lactam ring .

Industrial Production Methods: In industrial settings, this compound is often produced via the Beckmann rearrangement of 4-methylcyclohexanone oxime. This process involves the treatment of the oxime with an acid catalyst, such as sulfuric acid, to induce the rearrangement and form the lactam. The reaction is typically carried out at elevated temperatures and pressures to optimize yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Methylcaprolactam undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically conducted in acidic or basic media.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. These reactions are often carried out in anhydrous solvents to prevent side reactions.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).

Major Products Formed:

Scientific Research Applications

4-Methylcaprolactam has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Methylcaprolactam involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes that catalyze the hydrolysis of lactams. This reaction results in the formation of the corresponding amino acid, which can then participate in various metabolic pathways .

In industrial applications, the reactivity of this compound is primarily due to the presence of the lactam ring. This ring can undergo various chemical transformations, such as polymerization and cross-linking, to form materials with specific properties .

Comparison with Similar Compounds

4-Methylcaprolactam is similar to other caprolactam derivatives, such as:

    Caprolactam: The parent compound, which lacks the methyl group at the fourth carbon.

    6-Methylcaprolactam: A derivative with a methyl group at the sixth carbon.

    4-Ethylcaprolactam: A derivative with an ethyl group at the fourth carbon.

Uniqueness: this compound is unique due to the specific position of the methyl group, which can influence its reactivity and the properties of the polymers formed from it. This makes it a valuable compound for the synthesis of materials with tailored properties .

Properties

IUPAC Name

4-methylazepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-6-3-2-4-8-7(9)5-6/h6H,2-5H2,1H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXWXEJDQZBDNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCNC(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70957618
Record name 5-Methyl-3,4,5,6-tetrahydro-2H-azepin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70957618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3623-05-0
Record name 4-Methylcaprolactam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3623-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Methylcaprolactam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003623050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-3,4,5,6-tetrahydro-2H-azepin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70957618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Methylcaprolactam
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4-Methylcaprolactam
Reactant of Route 5
4-Methylcaprolactam
Reactant of Route 6
4-Methylcaprolactam

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